molecular formula C23H23BrN2O2 B11122565 [6-Bromo-2-(4-methoxyphenyl)quinolin-4-yl](4-methylpiperidin-1-yl)methanone

[6-Bromo-2-(4-methoxyphenyl)quinolin-4-yl](4-methylpiperidin-1-yl)methanone

Cat. No.: B11122565
M. Wt: 439.3 g/mol
InChI Key: BGKDPEYJIHCIBO-UHFFFAOYSA-N
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Description

6-BROMO-2-(4-METHOXYPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 6th position, a methoxyphenyl group at the 2nd position, and a 4-methylpiperidine-1-carbonyl group at the 4th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-(4-METHOXYPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom at the 6th position of the quinoline ring.

    Methoxylation: Attachment of the methoxyphenyl group at the 2nd position.

    Piperidine Derivatization: Incorporation of the 4-methylpiperidine-1-carbonyl group at the 4th position.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, minimizing waste, and ensuring consistent product quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for monitoring and quality control.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-(4-METHOXYPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

6-BROMO-2-(4-METHOXYPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-BROMO-2-(4-METHOXYPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHOXYPHENYL)QUINOLINE: Lacks the bromine and piperidine groups.

    4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE: Lacks the bromine and methoxyphenyl groups.

    6-BROMOQUINOLINE: Lacks the methoxyphenyl and piperidine groups.

Uniqueness

6-BROMO-2-(4-METHOXYPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H23BrN2O2

Molecular Weight

439.3 g/mol

IUPAC Name

[6-bromo-2-(4-methoxyphenyl)quinolin-4-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C23H23BrN2O2/c1-15-9-11-26(12-10-15)23(27)20-14-22(16-3-6-18(28-2)7-4-16)25-21-8-5-17(24)13-19(20)21/h3-8,13-15H,9-12H2,1-2H3

InChI Key

BGKDPEYJIHCIBO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)OC

Origin of Product

United States

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